molecular formula C18H17N3O2S B14959877 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14959877
M. Wt: 339.4 g/mol
InChI Key: ABMDPHMMZGQQEG-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-phenoxybenzoic acid with 5-propyl-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its phenoxy group, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-phenoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C18H17N3O2S/c1-2-8-16-20-21-18(24-16)19-17(22)14-11-6-7-12-15(14)23-13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,19,21,22)

InChI Key

ABMDPHMMZGQQEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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